molecular formula C7H3BrF3NO3 B1447450 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene CAS No. 1805502-64-0

1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene

Cat. No. B1447450
M. Wt: 286 g/mol
InChI Key: IJRILAFSJDBTIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the introduction of bromine, fluorine, and nitro groups onto a benzene ring. One notable method for its preparation is the Pd-catalyzed direct arylation of heteroarenes using polyfluoroalkoxy-substituted bromobenzenes . This approach allows for efficient access to polyfluoroalkoxy-containing arylated heteroaromatics.


Chemical Reactions Analysis

    Arylation Reactions : This compound can participate in arylation reactions, where the bromine atom serves as an electrophile. For example, it can undergo direct arylation with heteroarenes, leading to the formation of arylated heteroaromatics . Sonogashira Reaction : The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting due to its presence in pharmaceutical compounds like Lumacaftor .

Safety And Hazards

    Environmental Impact : The synthetic scheme for its preparation is attractive in terms of cost, simplicity, and low environmental impact compared to alternative methods .

properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(9)6(15-7(10)11)5(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRILAFSJDBTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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